molecular formula C14H17BrN2O B12438016 3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide

3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide

Cat. No.: B12438016
M. Wt: 309.20 g/mol
InChI Key: VAHCSOOXWFFGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles . For instance, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts can lead to the formation of piperidine derivatives . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by binding to receptors or enzymes, thereby modulating their activity . For example, piperidine-based compounds have been shown to inhibit enzymes such as cholinesterases, which are involved in the breakdown of neurotransmitters . The exact mechanism of action may vary depending on the specific structure and functional groups of the compound.

Properties

Molecular Formula

C14H17BrN2O

Molecular Weight

309.20 g/mol

IUPAC Name

3-piperidin-4-yl-2H-isoquinolin-1-one;hydrobromide

InChI

InChI=1S/C14H16N2O.BrH/c17-14-12-4-2-1-3-11(12)9-13(16-14)10-5-7-15-8-6-10;/h1-4,9-10,15H,5-8H2,(H,16,17);1H

InChI Key

VAHCSOOXWFFGMH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=CC=CC=C3C(=O)N2.Br

Origin of Product

United States

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